molecular formula C11H14ClNS B11877324 4-Chloro-2-((cyclopentylmethyl)thio)pyridine CAS No. 1346707-41-2

4-Chloro-2-((cyclopentylmethyl)thio)pyridine

Katalognummer: B11877324
CAS-Nummer: 1346707-41-2
Molekulargewicht: 227.75 g/mol
InChI-Schlüssel: SXYDJFWDXNYNFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-((cyclopentylmethyl)thio)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 4-position and a cyclopentylmethylthio group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((cyclopentylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclopentylmethylthiol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

4-Chloropyridine+CyclopentylmethylthiolBase, RefluxThis compound\text{4-Chloropyridine} + \text{Cyclopentylmethylthiol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 4-Chloropyridine+CyclopentylmethylthiolBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-((cyclopentylmethyl)thio)pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylmethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-((cyclopentylmethyl)thio)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-((cyclopentylmethyl)thio)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to bind to active sites or allosteric sites of proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-2-methylpyridine: Similar structure but lacks the cyclopentylmethylthio group.

    2-Chloro-4-((cyclopentylmethyl)thio)pyridine: Isomer with different substitution pattern.

    4-Chloro-2-((cyclohexylmethyl)thio)pyridine: Similar structure with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness

4-Chloro-2-((cyclopentylmethyl)thio)pyridine is unique due to the presence of both the chlorine atom and the cyclopentylmethylthio group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

1346707-41-2

Molekularformel

C11H14ClNS

Molekulargewicht

227.75 g/mol

IUPAC-Name

4-chloro-2-(cyclopentylmethylsulfanyl)pyridine

InChI

InChI=1S/C11H14ClNS/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2

InChI-Schlüssel

SXYDJFWDXNYNFN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CSC2=NC=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.